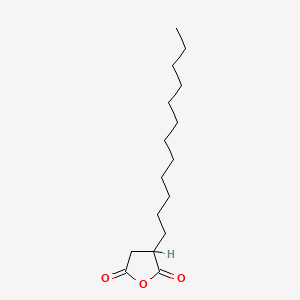

Dodecylsuccinic anhydride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77128. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-dodecyloxolane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15(17)19-16(14)18/h14H,2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAXXOCZAXKLLCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862987 | |

| Record name | 3-Dodecyldihydro-2,5-furandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [MSDSonline] | |

| Record name | Dodecylsuccinic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9227 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2561-85-5 | |

| Record name | Dodecylsuccinic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2561-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecylsuccinic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002561855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecylsuccinic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77128 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Furandione, 3-dodecyldihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Dodecyldihydro-2,5-furandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-dodecyldihydrofuran-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.074 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DODECYLSUCCINIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2MH46PZB5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Dodecenyl Succinic Anhydride from Maleic Anhydride

Abstract

This technical guide provides a comprehensive protocol for the synthesis of dodecenyl succinic anhydride (DDSA), a versatile chemical intermediate with significant applications in various fields, including as an epoxy resin curing agent, a corrosion inhibitor, and a modifier for biopolymers.[1][2] The synthesis is achieved through an uncatalyzed thermal 'ene' reaction between maleic anhydride and 1-dodecene. This document offers a detailed exploration of the underlying reaction mechanism, a step-by-step laboratory-scale synthesis protocol, purification and characterization procedures, and critical safety considerations. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, providing the necessary details for a successful and safe laboratory preparation of DDSA.

Introduction and Scientific Background

Dodecenyl succinic anhydride (DDSA) is a cyclic anhydride featuring a C12 alkenyl chain. This bifunctional molecule, possessing both a reactive anhydride ring and a long hydrophobic alkyl chain, is a valuable building block in organic synthesis. The presence of these two distinct moieties allows for the modification of various substrates to impart specific desirable properties, such as hydrophobicity and reactivity. For instance, DDSA is widely used to enhance the flexibility and toughness of epoxy resins and to improve the water vapor barrier properties of polyesters.[3][4]

The synthesis of DDSA from maleic anhydride and a C12 alkene, such as 1-dodecene, is a classic example of an Alder-ene reaction. The 'ene' reaction is a pericyclic reaction involving the addition of a compound with a double bond and an allylic hydrogen (the 'ene,' in this case, 1-dodecene) to a compound with a multiple bond (the 'enophile,' here maleic anhydride). This reaction is typically performed at elevated temperatures without the need for a catalyst and proceeds via a concerted mechanism.[5][6] Understanding the principles of this reaction is crucial for optimizing the synthesis and achieving a high yield of the desired product.

The 'Ene' Reaction Mechanism

The synthesis of dodecenyl succinic anhydride from maleic anhydride and 1-dodecene proceeds through a thermal 'ene' reaction. This is a concerted, pericyclic reaction characterized by a cyclic transition state involving six electrons.[5] The key steps of the mechanism are as follows:

-

Formation of the Transition State: The enophile (maleic anhydride) and the ene (1-dodecene) approach each other in a specific orientation that allows for the interaction of their frontier molecular orbitals.

-

Concerted Bond Formation and Cleavage: In a single, concerted step, a new carbon-carbon sigma bond is formed between a carbonyl carbon of the maleic anhydride and a terminal carbon of the 1-dodecene double bond. Simultaneously, the pi bond of the maleic anhydride shifts, and the allylic hydrogen from the 1-dodecene is transferred to the other carbonyl carbon of the maleic anhydride. This also results in the migration of the double bond within the dodecene chain.

The reaction is thermally driven and does not require a catalyst, although Lewis acids can be used to lower the reaction temperature.[7] The absence of radical inhibitors affecting the reaction rate supports a concerted, non-radical mechanism.[5]

Caption: The 'Ene' Reaction Mechanism for DDSA Synthesis.

Experimental Protocol: Laboratory-Scale Synthesis

This section provides a detailed, step-by-step methodology for the laboratory synthesis of dodecenyl succinic anhydride.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Maleic Anhydride | C₄H₂O₃ | 98.06 | 49.0 g | 0.50 | High purity, freshly opened container recommended. |

| 1-Dodecene | C₁₂H₂₄ | 168.32 | 84.2 g (112 mL) | 0.50 | Purity ≥ 95%. |

Equipment

-

250 mL three-necked round-bottom flask

-

Reflux condenser

-

Thermometer or thermocouple

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Nitrogen inlet/outlet

-

Vacuum distillation apparatus (short path)

-

Receiving flasks

-

Vacuum pump

Reaction Setup Workflow

Caption: Experimental Workflow for DDSA Synthesis.

Synthesis Procedure

-

Charging the Reactor: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, add 49.0 g (0.50 mol) of maleic anhydride and 84.2 g (0.50 mol) of 1-dodecene.

-

Assembling the Apparatus: Fit the central neck of the flask with a reflux condenser. Equip the side necks with a nitrogen inlet and a thermometer or thermocouple positioned to measure the internal temperature of the reaction mixture.

-

Inerting the System: Begin a gentle flow of nitrogen through the apparatus to create an inert atmosphere. This is crucial to prevent oxidation and potential side reactions at high temperatures.

-

Heating and Reaction: Commence stirring and gradually heat the reaction mixture using a heating mantle. Maintain the internal temperature between 180-200 °C. The reaction is typically refluxed for 6-8 hours. Monitor the reaction progress by observing the reflux and the color of the mixture, which will likely darken over time.

-

Cooling: After the reaction period, turn off the heating mantle and allow the mixture to cool to room temperature under the nitrogen atmosphere.

Workup and Purification

The crude product contains the desired dodecenyl succinic anhydride along with unreacted starting materials and potentially some polymeric byproducts. Purification is achieved via vacuum distillation.

Vacuum Distillation Protocol

-

Apparatus Setup: Assemble a short-path vacuum distillation apparatus. Ensure all glassware is free of cracks or defects.[8] Use high-vacuum grease on all joints to ensure a good seal.

-

Transfer of Crude Product: Transfer the cooled crude reaction mixture to the distillation flask. Add a fresh magnetic stir bar for smooth boiling.

-

Distillation:

-

Begin stirring and slowly apply vacuum to the system. A water aspirator or a vacuum pump can be used.

-

Gently heat the distillation flask.

-

Collect the forerun, which will primarily consist of unreacted 1-dodecene, at a lower temperature.

-

Increase the temperature to distill the dodecenyl succinic anhydride. The product will distill at approximately 180-182 °C at a pressure of 5 mmHg.

-

Collect the pale yellow, viscous liquid product in a pre-weighed receiving flask.

-

Discontinue the distillation when the product has been collected, and a dark, viscous residue remains in the distillation flask.

-

-

Post-Distillation:

-

Allow the apparatus to cool to room temperature before slowly releasing the vacuum.

-

Weigh the collected product to determine the yield.

-

Characterization of Dodecenyl Succinic Anhydride

The identity and purity of the synthesized DDSA should be confirmed using spectroscopic methods.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of DDSA is expected to show characteristic peaks for the anhydride functional group and the aliphatic chain.

-

C=O Stretching: Two strong absorption bands characteristic of a cyclic anhydride will be present around 1860 cm⁻¹ (asymmetric stretch) and 1780 cm⁻¹ (symmetric stretch).

-

C-O-C Stretching: A strong band around 1230 cm⁻¹ is indicative of the C-O-C stretch of the anhydride.

-

C-H Stretching: Aliphatic C-H stretching vibrations will appear in the region of 2850-2960 cm⁻¹.

-

C=C Stretching: A weak to medium band around 1650 cm⁻¹ corresponds to the C=C double bond in the dodecenyl chain.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides detailed structural information. The expected chemical shifts (in ppm, relative to TMS) are:

-

Alkenyl Protons: Signals in the range of 5.3-5.5 ppm corresponding to the protons of the C=C double bond.

-

Succinic Anhydride Ring Protons: A multiplet around 2.5-3.5 ppm due to the CH and CH₂ protons of the succinic anhydride ring.

-

Aliphatic Protons: A complex set of signals between 0.8 and 2.2 ppm, with the terminal methyl group (CH₃) appearing as a triplet around 0.9 ppm.

Quantitative Data Summary

| Parameter | Value | Reference/Note |

| Molar Ratio (Maleic Anhydride:1-Dodecene) | 1:1 | Stoichiometric |

| Reaction Temperature | 180-200 °C | [9] |

| Reaction Time | 6-8 hours | Estimated based on typical ene reaction times. |

| Purification Method | Vacuum Distillation | |

| Boiling Point of DDSA | ~180-182 °C @ 5 mmHg | |

| Expected Yield | 70-85% | Typical for laboratory-scale synthesis. |

| Appearance | Pale yellow, viscous liquid | [10] |

| Purity (post-distillation) | >95% | Expected with proper distillation. |

Safety and Handling

Proper safety precautions are paramount when performing this synthesis due to the hazardous nature of the reagents and the high reaction temperature.

-

Maleic Anhydride: Maleic anhydride is corrosive and can cause severe skin burns and eye damage.[5][11] It is also a respiratory sensitizer. Always handle maleic anhydride in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12] Avoid inhalation of dust.[5]

-

1-Dodecene: 1-Dodecene is flammable. Keep away from open flames and ignition sources.

-

High-Temperature Reaction: The reaction is conducted at high temperatures. Use a heating mantle with a temperature controller to avoid overheating. Ensure the apparatus is securely clamped.

-

Vacuum Distillation: There is a risk of implosion with vacuum distillation. Inspect all glassware for cracks or defects before use.[8] Always wear safety glasses. Release the vacuum slowly after the apparatus has cooled.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This guide provides a comprehensive and detailed protocol for the laboratory synthesis of dodecenyl succinic anhydride from maleic anhydride and 1-dodecene. By following the outlined procedures for the ene reaction, purification by vacuum distillation, and subsequent characterization, researchers can reliably produce high-purity DDSA for a variety of applications. Adherence to the safety protocols is essential for a safe and successful synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. The reaction of maleic anhydride with alkenes: a review on the mechanisms involved in the reaction of maleic anhydride with lipids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. The reaction of maleic anhydride with alkenes: a review on the mechanisms involved in the reaction of maleic anhydride with lipids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. molgroupchemicals.com [molgroupchemicals.com]

- 6. The ene reaction of maleic anhydride with alkenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Research Portal [openresearch.surrey.ac.uk]

- 10. CN103833705A - Synthesis process of dodecenyl succinic anhydride - Google Patents [patents.google.com]

- 11. ineos.com [ineos.com]

- 12. valudor.com [valudor.com]

reaction mechanism of dodecylsuccinic anhydride with polysaccharides

An In-depth Technical Guide to the Reaction Mechanism of Dodecylsuccinic Anhydride with Polysaccharides

This guide provides a comprehensive exploration of the chemical modification of polysaccharides via esterification with this compound (DDSA). Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core reaction mechanism, details practical experimental protocols, and outlines the essential characterization techniques required to validate and quantify this important biopolymer modification.

Introduction: Enhancing Biopolymer Functionality

Polysaccharides, such as starch, cellulose, and dextran, are abundant, biodegradable, and biocompatible polymers.[1] However, their native properties often limit their application in advanced fields. Chemical modification is a powerful tool to tailor their characteristics, and one of the most effective methods is esterification.[2][3] This process introduces new functional groups that can dramatically alter the polymer's physicochemical properties.

This compound (DDSA), a derivative of succinic anhydride with a 12-carbon alkyl chain, is a key reagent for this purpose.[1] The reaction of DDSA with the hydroxyl groups of a polysaccharide introduces both a hydrophobic dodecyl chain and a hydrophilic carboxyl group. This modification imparts an amphiphilic nature to the polymer, transforming it into a powerful emulsifier, stabilizer, or encapsulating agent with applications spanning the food, pharmaceutical, and materials science industries.[1][4] Understanding the underlying reaction mechanism is paramount to controlling the modification process and achieving desired functionalities.

The Core Reaction Mechanism: Esterification

The fundamental reaction between a polysaccharide and DDSA is a nucleophilic acyl substitution, specifically an esterification, that opens the anhydride ring.[5] The hydroxyl groups (-OH) abundant on the anhydroglucose units of the polysaccharide act as nucleophiles, attacking one of the carbonyl carbons of the DDSA molecule.

The reaction is typically conducted in an aqueous alkaline medium.[4][6] The alkaline catalyst, commonly sodium hydroxide (NaOH), plays a crucial role by deprotonating the polysaccharide's hydroxyl groups. This creates highly reactive alkoxide ions, which are much stronger nucleophiles than the neutral hydroxyl groups, thereby significantly accelerating the rate of reaction.

The mechanism proceeds as follows:

-

Activation of Polysaccharide: The hydroxide ion (OH⁻) from the catalyst abstracts a proton from a hydroxyl group on the polysaccharide backbone, forming a potent nucleophilic alkoxide (Poly-O⁻).

-

Nucleophilic Attack: The newly formed alkoxide attacks one of the electrophilic carbonyl carbons of the DDSA molecule. This leads to the formation of a tetrahedral intermediate.

-

Ring Opening: The unstable intermediate collapses, breaking the C-O-C bond within the anhydride ring. This step is highly favorable as it relieves the strain of the five-membered ring.

-

Formation of Products: The ring-opening results in the formation of an ester bond linking the DDSA moiety to the polysaccharide. It also generates a carboxylate group at the other end of the DDSA chain. This carboxylate will be protonated during the final neutralization/purification steps to yield a carboxylic acid.

This process effectively grafts the amphiphilic DDSA molecule onto the hydrophilic polymer backbone.

Caption: Reaction mechanism of DDSA with a polysaccharide.

Experimental Protocol: A Self-Validating Workflow

This section provides a generalized, yet detailed, methodology for the synthesis of DDSA-modified starch in an aqueous medium. The protocol is designed to be self-validating through the subsequent characterization steps.

Materials and Reagents

-

Polysaccharide (e.g., Corn Starch)

-

This compound (DDSA)

-

Sodium Hydroxide (NaOH), 1 M solution

-

Hydrochloric Acid (HCl), 1 M solution

-

Ethanol (95%)

-

Deionized Water

-

pH meter

-

Stirring hot plate

Step-by-Step Synthesis Procedure

-

Polysaccharide Slurry Preparation: Prepare a 30% (w/w) starch slurry by dispersing corn starch in deionized water under constant mechanical stirring.

-

pH Adjustment: Gently warm the slurry to the reaction temperature (e.g., 40°C). Calibrate a pH meter and immerse it in the slurry. Slowly add 1 M NaOH solution dropwise to raise the pH to 8.5. Allow the pH to stabilize.[7]

-

DDSA Addition: DDSA is solid at room temperature and has low water solubility.[4] It should be gently melted (melting point ~41-42°C) and added to the starch slurry dropwise over a period of 1-2 hours. The amount of DDSA is typically between 3% and 10% of the dry starch weight.[6][8]

-

Reaction Control: Throughout the DDSA addition and the subsequent reaction time, the pH must be maintained at a constant 8.5. The reaction releases a proton, causing the pH to drop. A pH controller or manual dropwise addition of 1 M NaOH is required to hold the pH steady.

-

Reaction Time: Allow the reaction to proceed for 3-5 hours at 40°C after the DDSA addition is complete.

-

Termination: Stop the reaction by neutralizing the slurry to pH 7.0 with 1 M HCl.

-

Purification:

-

Filter the modified starch using a Buchner funnel.

-

Wash the filter cake repeatedly with a 50:50 (v/v) ethanol/water solution to remove any unreacted DDSA and salts.

-

Perform a final wash with 95% ethanol to facilitate drying.

-

-

Drying: Dry the purified DDSA-starch in an oven at 45-50°C until a constant weight is achieved.

Caption: Experimental workflow for DDSA-polysaccharide synthesis.

Factors Influencing the Reaction

The efficiency of the esterification and the final Degree of Substitution (DS) are highly dependent on several parameters. Understanding their interplay is key to process optimization.

| Parameter | Typical Range | Rationale & Causality |

| pH | 8.5 - 9.0 | Maximizes the deprotonation of polysaccharide hydroxyls to form reactive alkoxides without causing significant base-catalyzed hydrolysis of the newly formed ester bond.[6][7] |

| Temperature | 30 - 60°C | Increases reaction kinetics. However, temperatures above 60°C can promote gelatinization of starch granules or cause degradation of the polysaccharide and hydrolysis of the anhydride.[7] |

| DDSA Concentration | 3 - 10% (w/w) | A higher concentration of the esterifying agent drives the reaction forward, generally leading to a higher DS. However, reaction efficiency may decrease at very high loadings.[6] |

| Reaction Time | 2 - 12 hours | A longer duration allows for more complete conversion. The optimal time must be determined experimentally as the reaction rate slows significantly as reactants are consumed. |

| Solvent System | Water, DMSO, DMF | Water is the most common and environmentally friendly solvent.[4] Organic solvents like Dimethyl Sulfoxide (DMSO) can be used for homogeneous reactions, potentially achieving higher DS, but pose challenges in purification and environmental impact.[4] |

Characterization and Validation

Confirming the successful modification of the polysaccharide and quantifying its extent are critical. A combination of spectroscopic and analytical techniques provides a complete picture of the final product.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR is the primary tool for confirming the formation of the ester bond. The analysis involves comparing the spectrum of the native polysaccharide with the DDSA-modified product.

| Wavenumber (cm⁻¹) | Assignment | Significance |

| ~3300 | O-H Stretch | Broad peak, present in both native and modified samples. May decrease slightly in intensity after modification. |

| ~1725 | C=O Stretch (Ester) | Appearance of this new peak is the strongest evidence of successful esterification. [7] |

| ~1570 | C=O Asymmetric Stretch (Carboxylate) | Confirms the ring-opening of the anhydride, indicating the presence of the free carboxyl group. [6] |

| ~1200-1000 | C-O Stretch | Complex region related to the polysaccharide backbone. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to further confirm the modification and, crucially, to determine the Degree of Substitution (DS). The DS is defined as the average number of hydroxyl groups substituted per anhydroglucose unit.

-

Protons from the Polysaccharide Backbone: Appear in the ~3.0-5.5 ppm region.

-

Protons from the DDSA Moiety: New signals appear in the upfield region, typically between 0.8 and 2.5 ppm, corresponding to the -CH₃ and -CH₂- groups of the dodecyl chain.[6]

The DS can be calculated by integrating the signal from a known number of protons on the DDSA chain and comparing it to the integral of the anomeric proton (~5.5 ppm) of the polysaccharide.

Degree of Substitution (DS) via Titration

A common chemical method to determine DS involves titrating the free carboxyl groups introduced by the DDSA moiety.

-

An accurately weighed amount of DDSA-polysaccharide is dispersed in a solvent (e.g., 90% DMSO).

-

The dispersion is titrated with a standardized NaOH solution to a phenolphthalein endpoint.

-

A blank titration is performed on the unmodified polysaccharide to account for any native acidic groups.

-

The DS is calculated based on the amount of NaOH consumed.

DS values for DDSA-modified starches prepared in aqueous slurries are typically in the range of 0.002 to 0.025.[4][6][8]

Contact Angle Measurement

To verify the increased hydrophobicity of the modified polymer, the contact angle of a water droplet on a pressed pellet or film of the material is measured. Native polysaccharides are highly hydrophilic with low contact angles. After modification with the hydrophobic dodecyl chain, the contact angle increases significantly, sometimes exceeding 90°, indicating a shift to a hydrophobic surface.[7][8]

Conclusion

The reaction of this compound with polysaccharides is a robust and versatile method for creating amphiphilic biopolymers with enhanced functionalities. The core of this transformation is a base-catalyzed nucleophilic esterification that grafts a hydrophobic alkyl chain and a hydrophilic carboxyl group onto the polymer backbone. By carefully controlling reaction parameters such as pH, temperature, and reactant concentration, researchers can tailor the degree of substitution to achieve specific properties. The combination of FTIR, NMR, and titration provides a comprehensive and self-validating toolkit to confirm and quantify the modification, enabling the rational design of novel polysaccharide-based materials for advanced applications in science and industry.

References

- 1. Modification of proteins and polysaccharides using dodecenyl succinic anhydride: Synthesis, properties and applications-A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tailor-Made Polysaccharides for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. High-Solids, Solvent-Free Modification of Engineered Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Chemical Compatibility of Dodecenyl Succinic Anhydride (DDSA) with Organic Solvents: A Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide

Abstract

Dodecenyl succinic anhydride (DDSA) is a versatile chemical intermediate and epoxy curing agent increasingly utilized in advanced applications, from modifying biopolymers for drug delivery to formulating specialized coatings.[1] Its unique structure, featuring a long hydrophobic dodecenyl chain and a reactive anhydride ring, dictates its solubility and stability profile. This guide provides a comprehensive analysis of the chemical compatibility of DDSA with a range of common organic solvents. We will explore the theoretical underpinnings of its reactivity, present a qualitative compatibility summary, and provide detailed, field-proven experimental protocols for researchers to validate solvent selection for their specific applications.

Introduction: Understanding Dodecenyl Succinic Anhydride (DDSA)

DDSA is a light-yellow, oily liquid characterized by a C12 alkenyl chain attached to a succinic anhydride backbone.[2] This bifunctional nature is the key to its utility. The long alkyl chain imparts significant hydrophobicity, enhancing its solubility in non-polar environments and its flexibility when incorporated into polymer systems.[3] Conversely, the succinic anhydride ring is highly reactive, particularly towards nucleophiles, enabling it to function as a cross-linking agent, hardener, or chemical modifier.[4]

In the context of research and drug development, DDSA is used to hydrophobically modify molecules like chitosan and starch to create novel hydrogels and nano-carriers for sustained drug release.[4][5] Understanding its compatibility with organic solvents is therefore critical for controlling reaction kinetics, ensuring the stability of formulations, and preventing the degradation of the DDSA molecule itself.

The Core of Compatibility: The Chemistry of the Anhydride Ring

The compatibility of DDSA with any given solvent is primarily governed by the stability of the anhydride functional group. Cyclic anhydrides are susceptible to nucleophilic attack, which leads to the opening of the ring. The two most common reactions that define incompatibility are:

-

Hydrolysis: The presence of water, even in trace amounts within a solvent, can lead to the hydrolysis of the anhydride ring to form the corresponding dicarboxylic acid (dodecenyl succinic acid). This reaction is often slow but can be accelerated by acidic or basic conditions. It is a critical consideration, as many organic solvents are hygroscopic.[6]

-

Alcoholysis/Esterification: Alcohols are strong nucleophiles that can react with DDSA in a process called alcoholysis. This reaction opens the anhydride ring to form a monoester.[4] This is an intended reaction in some syntheses but represents a degradation pathway and incompatibility issue when the alcohol is merely intended as a solvent. Primary alcohols are generally more reactive than secondary or tertiary alcohols.[7]

Other strong nucleophiles, such as primary and secondary amines, will also readily react with the anhydride ring and are considered incompatible.

Qualitative Chemical Compatibility of DDSA

The following table provides a general guide to the compatibility of DDSA with common classes of organic solvents. It is crucial to note that these are general guidelines; empirical testing is essential for any critical application.

| Solvent Class | Representative Solvents | Compatibility Rating | Rationale & Key Considerations |

| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Good | DDSA is highly soluble and stable. Solvents are non-polar and aprotic. Ideal for long-term storage and non-reactive processing. |

| Aromatic Hydrocarbons | Toluene, Xylene | Good | Similar to aliphatic hydrocarbons, these are non-polar, aprotic solvents where DDSA is stable. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Good to Fair | Generally compatible and effective solvents. However, ketones can contain trace amounts of water or enolize, which may slowly degrade DDSA over long periods or at elevated temperatures.[8] Always use a dry grade of solvent. |

| Esters | Ethyl Acetate, Butyl Acetate | Good to Fair | DDSA is generally soluble and stable. As with ketones, the primary risk is hydrolysis from absorbed moisture. Use of anhydrous grades is strongly recommended. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Good to Fair | Good solvents for DDSA. The main concern is the potential for peroxide formation in aged ethers and hydrolysis from absorbed water. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Good | Excellent solvents for DDSA; they are aprotic and generally non-reactive with the anhydride group. |

| Alcohols | Methanol, Ethanol, Isopropanol | Incompatible | These solvents will react with the anhydride ring via alcoholysis to form esters.[9][10] Avoid using alcohols as solvents unless esterification is the intended reaction. |

| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Fair to Poor | While aprotic, these solvents are highly hygroscopic and can absorb significant amounts of atmospheric moisture, leading to hydrolysis.[11] Some may also contain trace amine impurities from their synthesis, which can react with DDSA. Use only when necessary and with rigorously dried solvent. |

Experimental Verification of Chemical Compatibility

Relying solely on qualitative charts is insufficient for scientific and pharmaceutical applications. A structured, empirical testing protocol is required to validate the compatibility of DDSA with a chosen solvent system under specific process conditions.

Workflow for Compatibility Assessment

The following diagram outlines a comprehensive workflow for evaluating the compatibility of DDSA with an organic solvent.

Caption: Workflow for DDSA-Solvent Compatibility Testing.

Detailed Protocol: Accelerated Stability Study

This protocol is designed to assess the chemical stability of DDSA in a candidate solvent under accelerated conditions, which helps predict long-term compatibility.[12]

Objective: To quantify the degradation of DDSA in a selected organic solvent at an elevated temperature over a defined period.

Materials:

-

Dodecenyl succinic anhydride (DDSA)

-

Candidate organic solvent (anhydrous grade)

-

20 mL glass vials with PTFE-lined caps

-

Analytical balance, volumetric flasks, and pipettes

-

Forced-air oven or incubator

-

FTIR spectrometer

-

HPLC or GC system with a suitable detector (e.g., UV or MS)

Procedure:

-

Preparation (Time Zero):

-

Prepare a stock solution of DDSA in the candidate solvent at the desired concentration (e.g., 10 mg/mL).

-

Dispense 5 mL of this solution into three separate, labeled vials. These are the "test samples."

-

Prepare a "control" sample of neat DDSA in a separate vial.

-

Immediately analyze an aliquot of the stock solution via HPLC/GC and FTIR to establish a baseline (T=0) reading. The characteristic anhydride carbonyl peaks in FTIR are typically found around 1780 cm⁻¹ and 1860 cm⁻¹.

-

-

Incubation:

-

Time-Point Analysis:

-

At predetermined intervals (e.g., 24h, 72h, 7 days), remove one test sample vial from the oven.

-

Allow the vial to cool to room temperature.

-

Perform a visual inspection for any color change, cloudiness, or precipitate formation.

-

Analyze the sample using FTIR, looking for a decrease in the intensity of the anhydride peaks and the potential appearance of a broad carboxylic acid peak (~3000 cm⁻¹) or ester peak (~1735 cm⁻¹).

-

Quantify the concentration of DDSA remaining in the sample using the established HPLC/GC method. Also, analyze for the appearance of new peaks corresponding to degradation products.[14]

-

-

Data Analysis & Interpretation:

-

Calculate the percentage of DDSA remaining at each time point relative to the T=0 concentration.

-

A compatibility threshold should be predefined. For many applications, a degradation of >5% over the test period would indicate poor compatibility.

-

The nature of the degradation product (identified by FTIR or a mass spectrometer) will confirm the incompatibility mechanism (e.g., hydrolysis vs. alcoholysis).

-

Mechanistic View of Incompatibility

Understanding the reaction mechanism provides a deeper insight into why certain solvents are incompatible. The diagram below illustrates the nucleophilic attack on the anhydride ring, the central process in DDSA degradation.

Caption: General Mechanism of DDSA Ring Opening by a Nucleophile.

Implications for Research and Drug Development

The choice of solvent has significant consequences in a laboratory or manufacturing setting:

-

For Synthesis and Modification: When using DDSA to modify biopolymers or other active molecules, the solvent must solubilize the starting materials without competing in the reaction. Using an incompatible solvent like an alcohol would consume the DDSA, leading to low yields and unintended byproducts. Aprotic, non-reactive solvents like hydrocarbons, chlorinated solvents, or dry ketones are preferred.[4]

-

For Formulation and Drug Delivery: In creating formulations such as injectable depots or coatings, the long-term stability of DDSA within the formulation is paramount.[15] The presence of residual solvents or excipients with nucleophilic groups (e.g., hydroxyl groups on polyethylene glycol) can lead to degradation over the product's shelf life.[12] Compatibility testing is a mandatory step in the development of such novel drug delivery systems.[5]

-

For Analytical Procedures: When developing analytical methods (e.g., for HPLC or GC), the sample solvent must not degrade the analyte (DDSA) during preparation and analysis. Using methanol as a diluent, for example, could lead to artificially low quantification of DDSA due to rapid esterification.

Conclusion

The chemical compatibility of Dodecenyl Succinic Anhydride is a critical parameter dictated by the reactivity of its anhydride ring. While it is highly stable in aprotic, non-polar solvents like hydrocarbons and chlorinated solvents, it is reactive and incompatible with nucleophilic solvents, most notably water and alcohols. For solvents like ketones, esters, and polar aprotic solvents, compatibility is conditional upon the rigorous exclusion of moisture. For any scientist or researcher working with DDSA, the principles and protocols outlined in this guide provide a robust framework for making informed solvent selections, ensuring the integrity of experiments, and developing stable, effective end-products. Empirical validation remains the cornerstone of good science and is non-negotiable when chemical compatibility is a concern.

References

- 1. Dodecenylsuccinic anhydride [himedialabs.com]

- 2. CN103833705A - Synthesis process of dodecenyl succinic anhydride - Google Patents [patents.google.com]

- 3. DDSA Dodecenyl Succinic Anhydride (AGR1051) - Chemicals [estore.oxinst.com]

- 4. researchgate.net [researchgate.net]

- 5. Novel Drug Delivery Systems: An Important Direction for Drug Innovation Research and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. broadview-tech.com [broadview-tech.com]

- 7. Deoxygenation [organic-chemistry.org]

- 8. jackwestin.com [jackwestin.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Chemical Compatibility ASTM D543 [intertek.com]

- 14. Degraded DNA Analysis Techniques: Purification, Characterization, and Forensic Workflows | Separation Science [sepscience.com]

- 15. longdom.org [longdom.org]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of Dodecylsuccinic Anhydride

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of dodecylsuccinic anhydride (DDSA). Aimed at researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of DDSA through detailed spectral interpretation. Beyond a mere presentation of data, this guide explains the underlying principles governing chemical shifts and coupling constants observed in the spectra, offering field-proven insights into the experimental choices and methodologies. The protocols described herein are designed to be self-validating, ensuring technical accuracy and trustworthiness. All key claims are supported by authoritative sources to provide a robust framework for understanding the NMR characteristics of this important chemical compound.

Introduction: The Significance of this compound and the Power of NMR

This compound (DDSA), with the molecular formula C₁₆H₂₈O₃, is a significant chemical intermediate widely utilized in various industrial applications, including as a curing agent for epoxy resins, a sizing agent for paper, and a component in the synthesis of surfactants and plasticizers.[1] Its molecular structure, featuring a five-membered anhydride ring attached to a long twelve-carbon alkyl chain, imparts a unique combination of hydrophilic and hydrophobic properties.

For researchers and drug development professionals, understanding the precise structure and purity of DDSA is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique for this purpose, offering detailed information about the molecular structure, connectivity, and chemical environment of individual atoms. This guide will provide an in-depth analysis of both ¹H and ¹³C NMR spectra to fully characterize this compound.

Molecular Structure and NMR Correlation

A clear understanding of the DDSA molecule is the first step in interpreting its NMR spectra. The molecule can be dissected into two key components: the succinic anhydride head group and the dodecyl tail. The numbering convention used in this guide for the purpose of NMR assignment is illustrated below.

Figure 1. Structure of this compound with numbering for NMR assignments.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides a wealth of information about the proton environments within the molecule. The spectrum can be divided into two main regions: the signals from the protons on the succinic anhydride ring and those from the dodecyl chain.

Succinic Anhydride Ring Protons

The protons on the succinic anhydride ring (H-1, H-4a, and H-4b) are expected to resonate in a relatively downfield region due to the electron-withdrawing effect of the adjacent carbonyl groups.

-

H-1 (methine proton): This proton is attached to a tertiary carbon (C1) which is also bonded to the long alkyl chain. Its signal is expected to be a multiplet due to coupling with the two diastereotopic protons on C4 and the two protons on C1' of the dodecyl chain. The chemical shift is typically in the range of 2.8-3.2 ppm .

-

H-4 (methylene protons): The two protons on C4 are diastereotopic, meaning they are in different chemical environments and will have different chemical shifts. They will appear as two separate multiplets, often complex due to coupling with each other (geminal coupling) and with the H-1 proton (vicinal coupling). These protons are generally found between 2.5 and 3.0 ppm . The complexity of this region is a hallmark of substituted succinic anhydrides.[2]

Dodecyl Chain Protons

The protons of the long alkyl chain will give rise to signals in the upfield region of the spectrum, characteristic of aliphatic protons.[3]

-

H-12' (terminal methyl group): The three protons of the terminal methyl group (CH₃) are the most shielded and will appear as a triplet at approximately 0.8-0.9 ppm , with a typical coupling constant (J) of around 7 Hz due to coupling with the adjacent methylene (CH₂) protons at C11'.

-

H-2' to H-11' (bulk methylene groups): The protons of the methylene groups from C2' to C11' are in very similar chemical environments. This results in a large, broad, and largely unresolved multiplet between 1.2 and 1.6 ppm .

-

H-1' (methylene group alpha to the ring): The two protons on the carbon adjacent to the anhydride ring (C1') are slightly deshielded compared to the other methylene groups in the chain due to the proximity of the electron-withdrawing anhydride moiety. They will appear as a multiplet around 1.6-1.8 ppm .

Summary of ¹H NMR Data

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-12' (-CH₃) | ~ 0.88 | Triplet (t) | 3H |

| H-2' to H-11' (-(CH₂)₁₀-) | ~ 1.26 | Multiplet (m) | 20H |

| H-1' (-CH₂-) | ~ 1.70 | Multiplet (m) | 2H |

| H-4 (-CH₂-) | ~ 2.6-2.9 | Multiplet (m) | 2H |

| H-1 (-CH-) | ~ 2.9-3.2 | Multiplet (m) | 1H |

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of this compound provides complementary information, showing a single peak for each unique carbon atom in the molecule.

Carbonyl Carbons

The two carbonyl carbons (C3 and C5) of the anhydride ring are the most deshielded carbons in the molecule due to the strong electron-withdrawing effect of the double-bonded oxygen atoms. They will appear far downfield, typically in the range of 170-175 ppm .[4][5][6]

Succinic Anhydride Ring Carbons

The sp³ hybridized carbons of the anhydride ring (C1 and C4) will resonate at a higher field compared to the carbonyl carbons.

-

C1 (methine carbon): This carbon, being attached to the alkyl chain and part of the ring, is expected to have a chemical shift in the range of 35-45 ppm .

-

C4 (methylene carbon): This carbon is also part of the five-membered ring and will have a chemical shift typically in the range of 25-35 ppm .

Dodecyl Chain Carbons

The carbons of the dodecyl chain will appear in the aliphatic region of the spectrum.[3][6]

-

C12' (terminal methyl carbon): The terminal methyl carbon is the most shielded and will appear at the highest field, around 14 ppm .

-

Bulk Methylene Carbons (C3' to C10'): The carbons in the middle of the long alkyl chain have very similar chemical environments and will produce a cluster of peaks around 29-30 ppm .

-

C2', C11', and other specific methylene carbons: The carbons closer to the ends of the chain (C2' and C11') and the carbon alpha to the ring (C1') will have slightly different chemical shifts, typically appearing around 22-32 ppm .

-

C1' (methylene carbon alpha to the ring): This carbon will be slightly deshielded compared to the other methylene carbons and is expected around 30-35 ppm .

Summary of ¹³C NMR Data

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-12' (-CH₃) | ~ 14.1 |

| C-11' (-CH₂-) | ~ 22.7 |

| Bulk -(CH₂)ₙ- | ~ 29.3 - 29.6 |

| C-2' (-CH₂-) | ~ 31.9 |

| C-1' (-CH₂-) | ~ 32.5 |

| C-4 (-CH₂-) | ~ 33.8 |

| C-1 (-CH-) | ~ 41.5 |

| C-3, C-5 (C=O) | ~ 172.5, 174.0 |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.[7][8][9]

Experimental Protocol for NMR Analysis

The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and instrument setup. The following protocol is a self-validating system designed to yield reliable and reproducible results.

Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), to the vial. The choice of solvent is critical as it can influence chemical shifts.[7][8][9] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual peak at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR.

-

Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogenous solution is crucial for acquiring sharp NMR signals.

-

Filtration and Transfer: Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube. This step removes any particulate matter that could degrade the magnetic field homogeneity.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

Figure 2. Workflow for NMR sample preparation.

NMR Instrument Setup and Data Acquisition

-

Sample Insertion: Place the NMR tube into a spinner turbine and insert it into the NMR spectrometer.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. This maintains a stable magnetic field. Optimize the magnetic field homogeneity by shimming, which involves adjusting the currents in the shim coils to obtain sharp, symmetrical peaks.

-

Acquisition Parameters (¹H NMR):

-

Pulse Angle: 30-45°

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 8-16 scans are typically sufficient for good signal-to-noise.

-

-

Acquisition Parameters (¹³C NMR):

-

Pulse Program: Proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: A higher number of scans (e.g., 128 or more) is generally required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Reference the spectrum using the residual solvent peak (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly informative and, when analyzed systematically, provide a definitive confirmation of its molecular structure. The key spectral features include the characteristic signals of the succinic anhydride ring protons and carbons in the downfield region, and the distinct signals of the long dodecyl chain in the upfield aliphatic region. By following the detailed experimental protocol and applying the principles of spectral interpretation outlined in this guide, researchers and scientists can confidently characterize this compound, ensuring its identity and purity for their specific applications.

References

- 1. This compound | C16H28O3 | CID 98107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Alkanes | OpenOChem Learn [learn.openochem.org]

- 4. Succinic anhydride(108-30-5) 13C NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. researchgate.net [researchgate.net]

- 9. cdnsciencepub.com [cdnsciencepub.com]

Characterization of Dodecenyl Succinic Anhydride (DDSA) via Fourier Transform Infrared (FTIR) Spectroscopy: A Methodological Whitepaper

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Author's Foreword

As a Senior Application Scientist, my experience has consistently shown that a robust analytical method is the bedrock of reproducible science and successful product development. Dodecenyl succinic anhydride (DDSA) is a versatile molecule, frequently employed as a crosslinking agent, epoxy resin hardener, and a hydrophobicity-modifying agent in various formulations, including drug delivery systems.[1] Its efficacy is intrinsically linked to the integrity of its cyclic anhydride functional group. Hydrolysis of this ring, even partially, can drastically alter its reactivity and performance.

This guide is structured to provide not just a protocol, but a comprehensive understanding of why certain steps are taken. We will delve into the spectral nuances of DDSA, establish a self-validating experimental workflow, and provide the insights necessary to move beyond simple data collection to true analytical interpretation. Fourier Transform Infrared (FTIR) spectroscopy is the ideal tool for this purpose—it is rapid, non-destructive, and exquisitely sensitive to the chemical changes that define the quality of DDSA.[2]

The Vibrational Signature of DDSA: Core Principles of FTIR Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations in its chemical bonds. Each functional group (e.g., C=O, C-H, C-O-C) vibrates at a characteristic frequency, resulting in a unique spectral "fingerprint."

For DDSA, our analysis focuses on three primary molecular regions:

-

The Cyclic Anhydride Headgroup: This is the reactive center of the molecule. Its integrity is paramount. The key feature is the five-membered ring containing two carbonyl (C=O) groups linked by an oxygen atom.

-

The Dodecenyl Tail: This long hydrocarbon chain (C12) imparts hydrophobicity and influences the material properties of the final product.

-

Potential Hydrolysis Products: The primary degradation pathway for DDSA is the hydrolytic cleavage of the anhydride ring to form dodecenyl succinic acid, a dicarboxylic acid. The presence of this species is often a critical quality attribute.

FTIR allows us to monitor all three regions simultaneously, providing a holistic view of the material's chemical state.

Decoding the Spectrum: Characteristic Absorption Bands of DDSA

The FTIR spectrum of DDSA is dominated by features from the anhydride group and the long alkyl chain. Understanding these peaks is the first step in quality assessment. The most significant feature of an acid anhydride is the presence of two carbonyl stretching peaks, resulting from symmetric and asymmetric stretching modes.[3]

Key Spectral Features for DDSA Characterization

| Wavenumber (cm⁻¹) | Vibrational Mode | Significance & Interpretation |

| ~1860 cm⁻¹ | Asymmetric C=O Stretch | Primary Anhydride Peak. The presence of this sharp, strong band is a definitive indicator of the intact cyclic anhydride. For cyclic anhydrides, this higher frequency band is typically less intense than the symmetric stretch.[3][4] |

| ~1782 cm⁻¹ | Symmetric C=O Stretch | Secondary Anhydride Peak. This is the most intense band in the spectrum for a cyclic anhydride and, together with the ~1860 cm⁻¹ peak, confirms the anhydride functionality.[3][5] The ~60-80 cm⁻¹ separation between these two peaks is characteristic. |

| ~2925 & ~2855 cm⁻¹ | Asymmetric & Symmetric C-H Stretch | Indicates the presence of the long dodecenyl alkyl chain (CH₂ and CH₃ groups).[6] |

| ~1465 & ~1378 cm⁻¹ | C-H Bending (Scissoring/Bending) | Further confirmation of the aliphatic hydrocarbon tail. |

| ~1225 cm⁻¹ | C-O-C Stretch | Associated with the stretching of the C-O-C linkage within the anhydride ring.[4] |

| ~1725 - 1710 cm⁻¹ | C=O Stretch (Carboxylic Acid) | Critical Impurity Peak. A broad absorption in this region signifies the presence of the hydrolyzed dicarboxylic acid form (HASA). Its appearance coincides with the reduction or disappearance of the anhydride doublet at ~1860/1782 cm⁻¹.[2][7] |

| ~3300 - 2500 cm⁻¹ | Broad O-H Stretch | Critical Impurity Peak. A very broad band in this region, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid, confirms hydrolysis. |

A Validated Protocol for DDSA Analysis via ATR-FTIR

For a viscous liquid like DDSA, Attenuated Total Reflectance (ATR) is the superior sampling technique. It requires minimal sample preparation, eliminates the need for solvents or KBr pellets, and provides high-quality, reproducible data.[8][9]

Instrumentation and Materials

-

Spectrometer: A standard FTIR spectrometer equipped with a mid-infrared source, beamsplitter (e.g., KBr), and detector (e.g., DTGS).

-

ATR Accessory: A single-reflection ATR accessory with a diamond or zinc selenide (ZnSe) crystal. Diamond is preferred for its robustness.[8]

-

Sample: Dodecenyl succinic anhydride (DDSA).

-

Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free wipes.

Step-by-Step Experimental Workflow

-

System Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

-

ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal. First, wipe with a lint-free tissue soaked in isopropanol, then perform a final wipe with a dry, clean tissue to remove any residual solvent.

-

Background Spectrum Acquisition:

-

Ensure the clean, dry ATR crystal has nothing on its surface.

-

Lower the ATR pressure clamp to ensure consistent ambient conditions.

-

Collect a background spectrum. This is a critical step that subtracts the spectral signature of the atmosphere (CO₂, H₂O) and the instrument itself.

-

Scientist's Note: A fresh background should be collected before each new sample, or at least every 15-30 minutes, to account for any changes in the ambient environment.

-

-

Sample Application:

-

Lift the ATR pressure clamp.

-

Place a single, small drop of DDSA onto the center of the ATR crystal. Only enough to completely cover the crystal surface is needed (typically a few microliters).[10]

-

Scientist's Note: Avoid introducing air bubbles, as this will lead to an inaccurate spectrum.

-

-

Sample Spectrum Acquisition:

-

Lower the pressure clamp to ensure firm, consistent contact between the viscous liquid sample and the ATR crystal.[11]

-

Collect the sample spectrum using the parameters outlined below.

-

-

Data Analysis:

-

The resulting spectrum should be automatically ratioed against the background, yielding a clean absorbance spectrum.

-

Label the key peaks corresponding to the anhydride group, the alkyl chain, and any potential carboxylic acid impurity, as detailed in the table above.

-

-

Post-Analysis Cleaning: Immediately after analysis, clean the DDSA from the ATR crystal using lint-free wipes and isopropanol. DDSA can be sticky, so thorough cleaning is essential to prevent sample carryover.[8]

Recommended Data Acquisition Parameters

| Parameter | Recommended Setting | Rationale |

| Spectral Range | 4000 – 400 cm⁻¹ | Covers the entire mid-infrared region where fundamental molecular vibrations for organic molecules occur.[8] |

| Resolution | 4 cm⁻¹ | Provides sufficient detail to resolve the key carbonyl peaks without introducing excessive noise. |

| Number of Scans | 16 - 32 | Averaging multiple scans significantly improves the signal-to-noise ratio, leading to a higher quality spectrum.[8] |

| Apodization | Happ-Genzel | A standard function that provides good quantitative accuracy. |

Diagram: ATR-FTIR Experimental Workflow for DDSA Analysis

Caption: Step-by-step workflow for acquiring a high-quality ATR-FTIR spectrum of DDSA.

From Qualitative to Quantitative: Assessing DDSA Hydrolysis

While identifying the presence of the dicarboxylic acid impurity is qualitative, FTIR can also be used for quantitative analysis to determine the percentage of hydrolysis.[12] This is achieved by leveraging the Beer-Lambert Law, which correlates absorbance intensity with concentration.

A method for a related compound, alkenyl succinic anhydride (ASA), has been well-documented.[2] A calibration curve can be constructed by preparing standards with known ratios of pure DDSA and its fully hydrolyzed form (dodecenyl succinic acid). By measuring the ratio of the peak height or area of the acid carbonyl (~1710 cm⁻¹) to one of the anhydride carbonyls (e.g., ~1782 cm⁻¹), one can accurately determine the level of hydrolysis in an unknown sample.[2] This is invaluable for stability studies and quality control.

Diagram: DDSA Hydrolysis Reaction

Caption: The hydrolysis of DDSA to its dicarboxylic acid, the key degradation pathway.

Senior Scientist Insights: Trustworthiness and Troubleshooting

A protocol is only as good as its execution. Here are some field-proven insights to ensure your DDSA characterization is robust and reliable:

-

The Enemy is Water: DDSA readily hydrolyzes in the presence of moisture. Store samples in a desiccator. When performing analysis, work efficiently to minimize atmospheric exposure. If you suspect hydrolysis, the broad O-H band and the appearance of the ~1710 cm⁻¹ peak are your smoking guns.

-

Consistency is Key in ATR: The pathlength in an ATR experiment depends on the refractive indices of the crystal and the sample, and the quality of contact.[9] Using the same pressure setting for the ATR clamp for both the background and all samples is critical for reproducibility, especially for quantitative work.

-

Don't Be Fooled by Overtones: Sometimes, weak overtone or combination bands can appear. Always focus on the fundamental, high-intensity peaks for identification. The anhydride doublet is unmistakable and should be your primary point of reference.

-

Verifying Purity: For a "pure" DDSA sample, the region between 1750 cm⁻¹ and 1700 cm⁻¹ should be flat and featureless. Any absorbance here should be investigated as a potential sign of degradation.

By adhering to this guide, researchers, scientists, and drug development professionals can confidently employ FTIR spectroscopy as a precise, reliable, and informative tool for the essential characterization of dodecenyl succinic anhydride.

References

- 1. researchgate.net [researchgate.net]

- 2. newspulpaper.com [newspulpaper.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. jascoinc.com [jascoinc.com]

- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. richmondscientific.com [richmondscientific.com]

An In-depth Technical Guide to the Isomeric Forms of Dodecenyl Succinic Anhydride and Their Properties

This guide provides a comprehensive technical overview of Dodecenyl Succinic Anhydride (DDSA), a versatile chemical compound with significant applications in materials science and drug development. We will delve into the nuances of its isomeric forms, the direct relationship between structure and function, and the practical methodologies for its synthesis and characterization. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of DDSA's properties and applications.

Introduction to Dodecenyl Succinic Anhydride: Beyond a Single Molecule

Dodecenyl Succinic Anhydride (DDSA) is not a single, monolithic entity but rather a complex mixture of isomers. Commercially, it is often referred to as Tetrapropenyl Succinic Anhydride (TPSA), which accurately reflects its primary synthetic origin: the reaction of a C12 branched-olefin, propylene tetramer, with maleic anhydride.[1][2] This isomeric complexity is the key to its diverse and tunable properties, making it a valuable component in a wide array of applications, from industrial resins to advanced drug delivery systems.[3]

The dodecenyl group, a twelve-carbon alkyl chain with a double bond, can vary in both its branching and the position of its unsaturation. This inherent structural variance in the olefin precursor directly translates into a mixture of DDSA isomers in the final product.[1] Understanding and potentially controlling this isomeric distribution is critical for tailoring the performance of DDSA in specific applications.

The Isomeric Landscape of DDSA

The properties of a given DDSA formulation are a direct consequence of the isomeric composition of its alkenyl chains. These isomers can be broadly categorized based on two key structural features: the branching of the C12 chain and the position of the double bond.

Structural Isomerism in the Dodecenyl Chain

The term "tetrapropenyl" signifies that the C12 chain is derived from the tetramerization of propylene, a process that inherently produces a variety of branched isomers. This branching prevents crystallization and contributes to DDSA's liquid state at room temperature.[2]

Positional Isomerism of the Double Bond

The "ene" reaction used to synthesize DDSA from the C12 olefin and maleic anhydride results in the succinic anhydride moiety being attached at different positions along the dodecenyl chain, dictated by the location of the double bond in the starting olefin.[1][2] Research has shown that the position of this double bond has a significant impact on the properties of the final product, particularly in its application as an epoxy curing agent.[1]

Synthesis and Characterization of DDSA Isomers

The synthesis of DDSA is primarily achieved through the "ene" reaction, a well-established pericyclic reaction in organic chemistry.

General Synthesis Protocol

A representative synthesis of DDSA involves the reaction of a C12 olefin mixture with maleic anhydride. The following is a generalized protocol based on literature descriptions:[1][4][5][6]

-

Reactant Charging: A mixture of C12 olefins (e.g., propylene tetramer) and maleic anhydride are charged into a reactor. An excess of the olefin is typically used.

-

Initiation: The reaction mixture is heated to a high temperature, often in the range of 200-250°C.

-

Reaction: The reaction is allowed to proceed for several hours (e.g., 15 hours) to ensure a high conversion. The progress of the reaction can be monitored by techniques such as measuring the iodine value.[1]

-

Purification: Upon completion, the unreacted starting materials are removed by vacuum distillation. The final DDSA product is a viscous liquid.[1]

Experimental Workflow for DDSA Synthesis

Caption: Generalized workflow for the synthesis of DDSA.

Characterization of Isomeric Composition

A critical aspect of working with DDSA is the ability to characterize its isomeric composition. A combination of analytical techniques is typically employed for this purpose:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating the different olefin isomers in the starting material and can also be used to analyze the resulting DDSA mixture.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for elucidating the specific structures of the isomers present. Advanced techniques, including 2D NMR and computational methods, can aid in the definitive assignment of complex isomeric structures.[8][9][10]

Structure-Property Relationships: Tailoring DDSA for Specific Applications

The isomeric composition of DDSA directly influences its physical and chemical properties, which in turn dictates its performance in various applications.

Influence on Physical Properties

The mixture of branched isomers is the primary reason for DDSA's liquid nature at ambient temperatures.[2] The specific distribution of these isomers will affect properties such as viscosity and density.

| Property | Typical Value | Reference(s) |

| Appearance | Clear, light-yellow viscous liquid | |

| Boiling Point | 180-182 °C @ 5 mm Hg | |

| Density | ~1.01 g/cm³ at 20 °C | |

| Vapor Pressure | 26 hPa at 200 °C |

Impact on Curing of Epoxy Resins

DDSA is extensively used as a curing agent for epoxy resins, where it imparts flexibility and improves dielectric properties.[1][2] The mechanism involves the ring-opening of the anhydride by hydroxyl groups present in the epoxy resin system, followed by the reaction of the resulting carboxylic acid with epoxy groups to form a cross-linked polymer network.[11][12]

Crucially, the isomeric structure of DDSA has a demonstrable effect on the mechanical properties of the cured epoxy. A study found that DDSA derived from a C12 olefin with the double bond located near the center of the chain resulted in a cured epoxy with superior tensile strength compared to DDSA from an olefin with a terminal double bond.[1] Furthermore, increasing the length of the alkenyl side chain in succinic anhydride curing agents has been shown to decrease the glass transition temperature (Tg), tensile strength, and impact strength of the cured resin.[13]

Epoxy Curing Mechanism with DDSA

Caption: The reaction pathway for the curing of epoxy resins using DDSA.

Mechanism of Corrosion Inhibition

TPSA is an effective corrosion inhibitor in non-aqueous systems like lubricants and fuels.[2] Its mechanism of action is twofold:

-

Water Scavenging: The anhydride functionality of TPSA reacts with and removes water, a key component in many corrosion processes. This hydrolysis reaction converts the anhydride into a dicarboxylic acid.[2]

-

Film Formation: The resulting dicarboxylic acid is itself a corrosion inhibitor, likely by adsorbing onto the metal surface and forming a protective film.[2][14] This film acts as a barrier, preventing corrosive agents from reaching the metal.[15][16] A patent also describes the use of a DDSA-propylene glycol adduct as a film-forming corrosion inhibitor.[17]

Role in Drug Delivery Systems

A significant application of DDSA in the pharmaceutical field is the modification of biopolymers, such as proteins and polysaccharides, to enhance their hydrophobicity.[3] This modification is crucial for developing novel drug delivery systems. While specific studies on the influence of DDSA isomerism in this context are emerging, the principles of stereoisomerism in drug efficacy are well-established.[18][19] The spatial arrangement of the dodecenyl chain can influence how the modified biopolymer self-assembles and interacts with drug molecules and biological membranes, thereby affecting drug loading, release kinetics, and overall therapeutic efficacy.[20]

Conclusion and Future Outlook

Dodecenyl Succinic Anhydride is a prime example of how isomeric complexity can be harnessed to achieve a wide range of material properties. For researchers and drug development professionals, a thorough understanding of the synthesis, characterization, and structure-property relationships of DDSA isomers is paramount for innovation. Future research will likely focus on developing methods for synthesizing specific DDSA isomers to further fine-tune performance characteristics for highly specialized applications, from next-generation composites to targeted drug delivery vehicles.

References

- 1. researchgate.net [researchgate.net]

- 2. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 3. Modification of proteins and polysaccharides using dodecenyl succinic anhydride: Synthesis, properties and applications-A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN103833705A - Synthesis process of dodecenyl succinic anhydride - Google Patents [patents.google.com]

- 5. CN103833702A - Dodecenyl succinic anhydride synthesis process based on control of maleic anhydride content - Google Patents [patents.google.com]

- 6. CN103833703A - Dodecenyl succinic anhydride synthesis process based on control of cooling time - Google Patents [patents.google.com]

- 7. Compare GC-MS vs NMR for Structure Elucidation [eureka.patsnap.com]

- 8. forskning.ruc.dk [forskning.ruc.dk]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Curing Regime-Modulating Insulation Performance of Anhydride-Cured Epoxy Resin: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. chimia.ch [chimia.ch]

- 15. scispace.com [scispace.com]

- 16. researchgate.net [researchgate.net]

- 17. US5080817A - Corrosion inhibitor for 2-cycle engine oils comprising dodecenyl succinic anhydride-propylene glycol esters - Google Patents [patents.google.com]

- 18. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. The Influence of Geometric Isomers on Drug Delivery Systems [eureka.patsnap.com]

Dodecylsuccinic Anhydride (DDSA): A Toxicological and Ecotoxicological Profile for the Scientific Professional

Abstract

Dodecylsuccinic anhydride (DDSA), a branched-chain aliphatic anhydride, is a versatile industrial chemical primarily utilized as a curing agent for epoxy resins, a corrosion inhibitor, and a chemical intermediate for the synthesis of surfactants and plasticizers.[1][2] Its utility is derived from the reactive anhydride ring and the hydrophobic 12-carbon chain. However, this reactivity also underpins its toxicological and environmental profile. This technical guide provides a comprehensive analysis of the toxicology and environmental impact of DDSA, synthesizing data from regulatory assessments, safety data sheets, and scientific literature. It is intended for researchers, chemists, and drug development professionals who handle or evaluate DDSA and related compounds. The guide details its mechanisms of toxicity, particularly skin sensitization, and evaluates its environmental fate, persistence, and effects on aquatic ecosystems.

Introduction and Chemical Identity

This compound is a mixture of isomers, characterized by a C12 alkenyl chain attached to a succinic anhydride ring. This structure imparts both hydrophobic and reactive electrophilic properties, making it effective in polymer chemistry but also a subject of toxicological concern.[3] It is a viscous, pale-yellow liquid at room temperature and is utilized in applications requiring slow curing and enhanced flexibility in the final polymer matrix.[4]

Table 1: Chemical and Physical Properties of this compound